2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 1183187-37-2
VCID: VC2993380
InChI: InChI=1S/C13H18ClNO2/c1-10-6-11(2)8-12(7-10)17-5-4-15(3)13(16)9-14/h6-8H,4-5,9H2,1-3H3
SMILES: CC1=CC(=CC(=C1)OCCN(C)C(=O)CCl)C
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide

CAS No.: 1183187-37-2

Cat. No.: VC2993380

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide - 1183187-37-2

Specification

CAS No. 1183187-37-2
Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide
Standard InChI InChI=1S/C13H18ClNO2/c1-10-6-11(2)8-12(7-10)17-5-4-15(3)13(16)9-14/h6-8H,4-5,9H2,1-3H3
Standard InChI Key UDDHFADXBMXQFF-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OCCN(C)C(=O)CCl)C
Canonical SMILES CC1=CC(=CC(=C1)OCCN(C)C(=O)CCl)C

Introduction

Chemical Identity and Structure

2-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide is an organic compound characterized by a chloroacetamide functional group attached to a substituted phenoxy system. The compound features a dimethylphenoxy group connected to the nitrogen of the acetamide via an ethyl linker. This structural arrangement confers specific chemical reactivity patterns that are valuable in organic synthesis applications.

Basic Identification Information

The compound is commercially available through specialized chemical suppliers and has established identification parameters. The table below summarizes the key identification information:

ParameterInformation
IUPAC Name2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide
Product IdentifierCatalog# 6339DH (AK Scientific)
Primary UseResearch and development under qualified supervision
Physical FormSolid
Structural FeaturesChloroacetamide group, dimethylphenoxy substituent, tertiary amide

This chemical entity belongs to the broader family of chloroacetamide derivatives, which are known for their electrophilic properties and utility as alkylating agents in organic synthesis .

Structural Components and Functionality

The molecular structure of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide can be analyzed by examining its key functional groups:

  • Chloroacetyl group: Contains a reactive chloromethyl moiety adjacent to a carbonyl

  • Tertiary amide: Features nitrogen substituted with both a methyl group and an ethylphenoxy chain

  • 3,5-dimethylphenoxy system: Provides aromatic character with steric effects from methyl groups

This combination of structural elements creates a molecule with distinct reactivity, particularly at the electrophilic α-carbon adjacent to the chlorine atom. The presence of the dimethylphenoxy group likely influences the compound's solubility profile and potential interactions with biological systems .

Physical and Chemical Properties

Understanding the physicochemical properties of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide is essential for proper handling and application in research settings. While specific data for this compound is limited in the available literature, some properties can be inferred from related chloroacetamide derivatives.

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties are likely characteristic of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide:

PropertyValue/Description
Physical StateSolid at room temperature
ColorWhite to off-white
SolubilityLimited water solubility; greater solubility in organic solvents
Storage RequirementsStore in tightly closed container in well-ventilated area
StabilitySensitive to prolonged exposure to moisture

The presence of the chloroacetamide group suggests potential reactivity with nucleophilic agents, which explains some of the handling precautions outlined in safety documentation .

Chemical Reactivity

The chemical reactivity of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide is primarily determined by the chloroacetyl moiety. This functional group features an electrophilic carbon atom that is susceptible to nucleophilic substitution reactions. This reactivity profile is similar to that observed in the related compound 2-chloro-N-methylacetamide, which is used as an intermediate in various synthesis pathways .

Key reactive characteristics include:

  • Susceptibility to nucleophilic substitution at the α-carbon

  • Potential for alkylation reactions with appropriate nucleophiles

  • Stability under neutral conditions but reactivity under basic environments

  • Possible hydrolysis of the amide bond under acidic or basic conditions

These reactivity patterns make the compound valuable in organic synthesis applications requiring selective functionalization through nucleophilic substitution .

Hazard CategoryClassificationDescription
Skin IrritationCategory 2Causes skin irritation
Eye IrritationCategory 2ACauses serious eye irritation
Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation

These classifications indicate that the compound requires careful handling to prevent adverse health effects .

Exposure Control and Personal Protection

To minimize risks associated with handling 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide, specific protective measures are recommended:

  • Engineering controls: Use in well-ventilated areas or with local exhaust ventilation

  • Personal protective equipment:

    • Respiratory protection when ventilation is inadequate

    • Chemical-resistant gloves

    • Safety glasses with side shields or chemical goggles

    • Lab coat or appropriate body protection

First aid measures should be readily available, including eye wash stations and facilities for washing skin in case of contact. The compound should only be handled by qualified individuals with appropriate training in chemical safety protocols .

Related CompoundDocumented Applications
2-Chloro-N-methylacetamidePreparation of Janus kinase inhibitors; intermediate in pharmaceutical synthesis
N-arylacetamidesBuilding blocks for heterocyclic compounds like thieno[2,3-b]pyridines
Chloroacetamide derivativesComponents in contrast agent synthesis (e.g., Iomeprol)

These analogous applications suggest that 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide may find utility in similar contexts, particularly in pharmaceutical research and development .

Related SynthesisMethod DescriptionPotential Adaptation
2-Chloro-N-methylacetamideReaction of methylamine hydrochloride with 2-chloroacetyl chloride in presence of Na₂CO₃Replace methylamine with N-methyl-2-(3,5-dimethylphenoxy)ethylamine
N-arylylacetamidesStirring arylamine with 2-chloroacetyl chloride under basic conditionsModify by using appropriate substituted amine intermediates
Chloroacetamide derivatives in Iomeprol synthesisAqueous solutions under controlled pH conditionsAdapt reaction conditions for selective nucleophilic substitution

These synthetic approaches would need to be optimized for the specific structural features of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide .

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